3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid
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Overview
Description
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, with two methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of the corresponding benzoic acid derivative using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modulate biological functions by inhibiting or activating specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid include other sulfonyl fluorides and benzoic acid derivatives, such as:
- 4-(Fluorosulfonyl)benzoic acid
- 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
- 3-(Methylsulfonyl)-4,5-dimethylbenzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the fluorosulfonyl group and the dimethyl substitution on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FO4S |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-fluorosulfonyl-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
UUWWTLKWWPWKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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